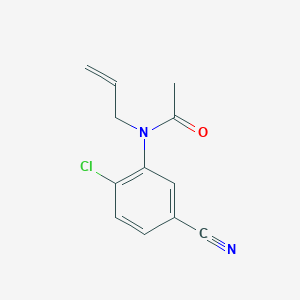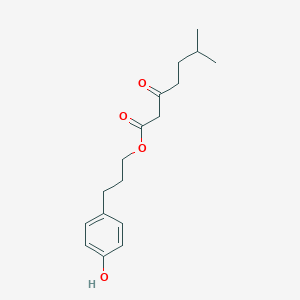
3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate is a phenolic compound that has been isolated from various natural sources. It is known for its unique chemical structure, which includes a hydroxyphenyl group and a 6-methyl-3-oxoheptanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate typically involves the esterification of 3-(4-hydroxyphenyl)propionic acid with 6-methyl-3-oxoheptanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group in the 6-methyl-3-oxoheptanoate moiety can be reduced to form secondary alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and bases.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating plant growth and secondary metabolite accumulation.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate involves its interaction with specific molecular targets and pathways. For instance, in plants, it modulates root system architecture by influencing auxin signaling pathways. This compound can also affect the balance of reactive oxygen species (ROS) and nitric oxide (NO) in cells, thereby impacting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: A related compound with similar structural features but lacking the 6-methyl-3-oxoheptanoate moiety.
Methyl 3-(4-hydroxyphenyl)propionate: Another similar compound used in various synthetic applications.
Uniqueness
3-(4-Hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate plant growth and secondary metabolite accumulation sets it apart from other phenolic compounds .
Properties
Molecular Formula |
C17H24O4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)propyl 6-methyl-3-oxoheptanoate |
InChI |
InChI=1S/C17H24O4/c1-13(2)5-8-16(19)12-17(20)21-11-3-4-14-6-9-15(18)10-7-14/h6-7,9-10,13,18H,3-5,8,11-12H2,1-2H3 |
InChI Key |
LMFJDMPXSJSHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CC(=O)OCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)

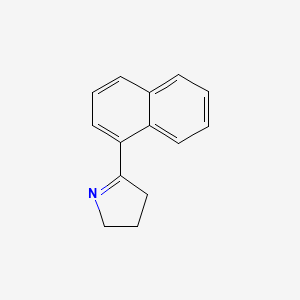
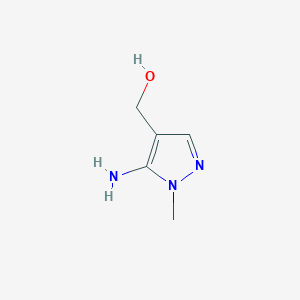
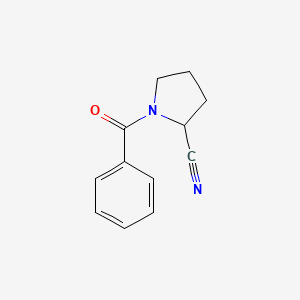
![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12836869.png)
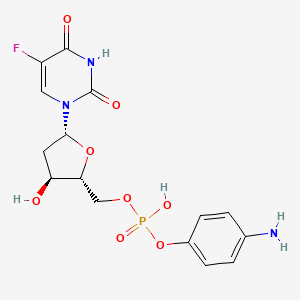

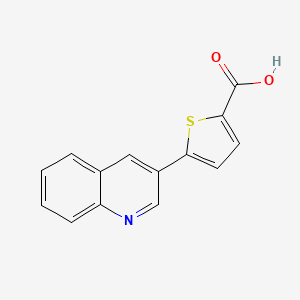
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12836922.png)
![2-(2-Cyclopropyl-5-(ethylsulfonyl)-1-methyl-1H-imidazol-4-yl)-3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12836925.png)
